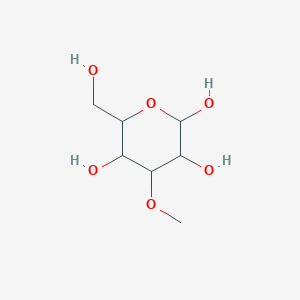

3-O-Methylhexopyranose

Description

The exact mass of the compound 3-O-Methyl-D-glucopyranose is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-O-Methylhexopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-O-Methylhexopyranose including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(hydroxymethyl)-4-methoxyoxane-2,3,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBBSJMAPKXHAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC(C1O)O)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859286 | |

| Record name | 3-O-Methylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3370-81-8 | |

| Record name | Glucopyranose, D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glucopyranose, D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-O-Methylhexopyranose

This guide provides a comprehensive technical overview of 3-O-Methylhexopyranose, a methylated monosaccharide of significant interest to researchers in carbohydrate chemistry, glycobiology, and drug development. As a selectively modified building block, its unique properties influence stereochemical outcomes in synthesis and modulate biological activity. This document delves into its structural characteristics, synthetic methodologies, spectroscopic signatures, and chemical reactivity, offering field-proven insights for its practical application.

Core Structural Features and Stereochemistry

3-O-Methylhexopyranose (C₇H₁₄O₆) is a derivative of a hexopyranose sugar in which the hydroxyl group at the C-3 position is replaced by a methoxy group.[1] This seemingly simple modification has profound implications for the molecule's chemical behavior. The methylation renders the C-3 position non-reactive to typical glycosylation or derivatization reactions, thereby serving as a permanent protecting group and directing further chemical transformations to the remaining hydroxyls at C-2, C-4, and C-6.

Anomeric Effect and Conformational Preference

Like all pyranoses, 3-O-Methylhexopyranose exists as a dynamic equilibrium of anomers, designated as alpha (α) and beta (β), which differ in the stereochemical orientation of the substituent at the anomeric carbon (C-1).[2] The relative stability of these anomers is not governed by sterics alone. The anomeric effect , a stereoelectronic phenomenon, often favors the axial orientation for an electronegative substituent at C-1, contrary to what would be predicted by steric hindrance.[3][4][5] This is due to a stabilizing hyperconjugation interaction between a lone pair of electrons on the endocyclic ring oxygen and the anti-bonding (σ*) orbital of the C-1—substituent bond.[2] For 3-O-Methylhexopyranose, this effect stabilizes the α-anomer (axial C-1 hydroxyl) relative to the β-anomer (equatorial C-1 hydroxyl).

Caption: Anomeric equilibrium between α and β forms of 3-O-Methylhexopyranose.

Synthetic Strategies: The Art of Selective Methylation

The synthesis of 3-O-Methylhexopyranose hinges on the selective methylation of the C-3 hydroxyl group while leaving other hydroxyls available for subsequent reactions or deprotection. This requires a robust protecting group strategy. The choice of protecting groups is critical; they must be installed and removed under conditions that do not affect the target methyl ether.

Field-Proven Synthetic Protocol

A common and reliable approach involves the use of orthoester or acetal protecting groups to shield vicinal diols, followed by methylation and deprotection. Benzyl ethers are frequently employed for the remaining positions due to their stability and ease of removal via catalytic hydrogenolysis.

Experimental Protocol: Synthesis of 3-O-Methyl-D-Glucopyranose

-

Protection of C-4 and C-6: Start with a suitable precursor like Methyl α-D-glucopyranoside. React it with benzaldehyde dimethyl acetal in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) to form the 4,6-O-benzylidene acetal. This kinetically favored reaction selectively protects the primary C-6 hydroxyl and the C-4 hydroxyl.

-

Protection of C-2: The remaining free hydroxyl at C-2 is then protected, typically as a benzyl ether using benzyl bromide (BnBr) and a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).

-

Selective Methylation at C-3: With C-2, C-4, and C-6 now protected, the C-3 hydroxyl is the only one available for reaction. Methylation is achieved using a methylating agent like methyl iodide (MeI) or dimethyl sulfate (DMS) with a base (e.g., NaH).

-

Deprotection: The benzyl and benzylidene protecting groups are removed simultaneously. Catalytic hydrogenolysis (H₂, Pd/C) in a solvent like ethanol or ethyl acetate efficiently cleaves these groups, yielding the final product, 3-O-Methyl-D-glucopyranose.

-

Purification: The final compound is purified using column chromatography on silica gel to separate it from any starting materials or byproducts.

Caption: A validated synthetic workflow for 3-O-Methyl-D-glucopyranose.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation of 3-O-Methylhexopyranose and its derivatives is paramount. A combination of NMR spectroscopy and mass spectrometry provides a complete picture of the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure and stereochemistry of carbohydrates.

-

¹H NMR: The proton spectrum provides information on the chemical environment of each hydrogen atom. The anomeric proton (H-1) is typically the most downfield signal (δ ≈ 4.5-5.5 ppm), with its coupling constant (³J(H₁,H₂)) being diagnostic of its orientation (typically ~3-4 Hz for α-anomers and ~7-8 Hz for β-anomers). The key signature is the singlet for the methoxy group protons (-OCH₃) which appears upfield around δ 3.4-3.6 ppm.

-

¹³C NMR: The carbon spectrum confirms the number of unique carbon atoms. The anomeric carbon (C-1) resonates around δ 95-105 ppm. The methoxy carbon (-OCH₃) signal is typically found around δ 58-62 ppm.

Table 1: Typical NMR Chemical Shift Ranges for 3-O-Methylhexopyranose

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Insights |

|---|---|---|---|

| H-1 / C-1 | 4.5 - 5.5 | 95 - 105 | Anomeric center; J-coupling reveals α/β configuration. |

| Ring H / C | 3.2 - 4.2 | 68 - 85 | Complex, overlapping multiplet region. |

| -OCH₃ | 3.4 - 3.6 (singlet) | 58 - 62 | Confirms presence and environment of the methyl ether. |

| H-6 / C-6 | 3.7 - 3.9 | ~61 | Hydroxymethyl group protons and carbon. |

Note: Exact chemical shifts are dependent on the specific isomer (gluco, manno, etc.), anomer, and solvent.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For 3-O-Methylhexopyranose (C₇H₁₄O₆, MW ≈ 194.18 g/mol ), electrospray ionization (ESI) would typically show the molecular ion plus an adduct (e.g., [M+Na]⁺ at m/z 217).

In Gas Chromatography-Mass Spectrometry (GC-MS), after derivatization (e.g., silylation), the molecule undergoes predictable fragmentation.[1] The fragmentation pattern is a unique fingerprint that aids in identification. Common fragmentation involves cleavage of the pyranose ring and loss of substituents.

Table 2: Representative GC-MS Fragmentation Ions for Derivatized Hexopyranoses

| m/z Value | Possible Fragment Identity | Significance |

|---|---|---|

| 73 | [Si(CH₃)₃]⁺ | Indicates the use of a silylating derivatizing agent. |

| 147 | [(CH₃)₃Si-O=CH-CH=O-Si(CH₃)₃]⁺ | Common fragment from pyranoid rings. |

| 204 | [Fragment from C1-C2 cleavage] | Diagnostic for pyranose structures. |

| 217 | [Fragment from C1-C3 cleavage] | Can provide information about substitution patterns. |

Caption: Conceptual fragmentation pathways in mass spectrometry.

Chemical Reactivity and Synthetic Applications

The primary utility of 3-O-Methylhexopyranose lies in its role as a versatile intermediate in the synthesis of complex carbohydrates and glycoconjugates.[7] The C-3 methoxy group acts as a stable blocking group, allowing for selective reactions at the other hydroxyl positions.

Glycosylation Reactions

3-O-Methylhexopyranose derivatives are excellent glycosyl acceptors. The remaining free hydroxyls (C-2, C-4, C-6) can act as nucleophiles to attack an activated glycosyl donor, forming a new glycosidic bond. The steric and electronic environment around each hydroxyl influences its reactivity, allowing for regioselective glycosylations under carefully controlled conditions.

Protocol: Regioselective Glycosylation at C-6

-

Acceptor Preparation: Prepare a derivative of 3-O-Methylhexopyranose with the C-2 and C-4 hydroxyls protected (e.g., as benzyl ethers). This leaves the C-6 primary hydroxyl as the most accessible and nucleophilic site.

-

Donor Activation: A suitable glycosyl donor (e.g., a glycosyl trichloroacetimidate or thioglycoside) is activated using a promoter.[8][9] For a trichloroacetimidate donor, a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) is used at low temperatures (e.g., -40 °C).

-

Glycosidic Bond Formation: The prepared acceptor is added to the activated donor solution. The reaction is stirred at low temperature and slowly allowed to warm to room temperature.

-

Workup and Purification: The reaction is quenched (e.g., with triethylamine), and the solvent is removed. The resulting disaccharide is purified by silica gel chromatography.

Caption: General workflow for a promoter-mediated glycosylation reaction.

Conclusion

3-O-Methylhexopyranose is more than just a simple sugar derivative; it is a strategic tool for the synthetic chemist. Its defining feature—the inert methoxy group at C-3—provides precise control over reactivity, enabling the construction of complex oligosaccharides and glycoconjugates with defined architectures. A thorough understanding of its stereochemistry, synthetic access, and spectroscopic properties, as outlined in this guide, is essential for leveraging its full potential in modern chemical biology and drug discovery. The immunostimulating properties observed for derivatives like 3-O-Methyl-D-mannopyranose further underscore the importance of such modified monosaccharides as leads for therapeutic development.[7]

References

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 3-methylhexane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-O-Methylhexopyranose. PubChem Compound Database. Retrieved from [Link]

-

Rana, S. S., & Matta, K. L. (1986). Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside. Carbohydrate Research, 152, 195-203. Retrieved from [Link]

-

Sharpe, A. G. (n.d.). Anomeric effect. Wikipedia. Retrieved from [Link]

-

Singh, G., & Kumar, P. (2018). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 6, 613. Retrieved from [Link]

-

Vinogradov, E., & Sadovskaya, I. (2019). O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose. The Journal of Physical Chemistry B, 123(43), 9151-9160. Retrieved from [Link]

-

Vo, T. (2019). 16.05 Anomers, Mutarotation, and the Anomeric Effect. YouTube. Retrieved from [Link]

-

You, Y., Zhang, X., & Yu, B. (2015). O-Glycosylation methods in the total synthesis of complex natural glycosides. Natural Product Reports, 32(11), 1583-1623. Retrieved from [Link]

-

Zard, S. Z. (2009). Chemical O-Glycosylations: An Overview. Chemistry – An Asian Journal, 4(9), 1364-1382. Retrieved from [Link]

Sources

- 1. 3-O-Methylhexopyranose | C7H14O6 | CID 247323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Anomeric effect - Wikipedia [en.wikipedia.org]

- 4. Illustrated Glossary of Organic Chemistry - Anomeric effect [chem.ucla.edu]

- 5. Anomeric_effect [chemeurope.com]

- 6. C7H16 3-methylhexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 3-methylhexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. biosynth.com [biosynth.com]

- 8. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 3-O-Methylhexopyranose from D-Glucose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and widely adopted synthetic route for the preparation of 3-O-Methyl-D-glucopyranose from the readily available starting material, D-glucose. The strategic importance of this methylated carbohydrate lies in its application as a non-metabolizable glucose analogue for studying glucose transport mechanisms and as a crucial building block in the synthesis of complex carbohydrates and glycosides for pharmaceutical development.[1][2][3][4] This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and offers insights into the rationale behind the chosen synthetic strategy, which hinges on selective protection and deprotection of hydroxyl groups.

Introduction: The Significance of 3-O-Methyl-D-glucose

3-O-Methyl-D-glucose is a derivative of D-glucose where the hydroxyl group at the C3 position is substituted with a methyl group.[2] This seemingly minor modification imbues the molecule with unique biochemical properties. Unlike its parent molecule, 3-O-Methyl-D-glucose is not phosphorylated by hexokinase, the first and rate-limiting enzyme in glycolysis.[2][3] This renders it a non-metabolizable analogue, making it an invaluable tool for researchers studying glucose transport across cell membranes.[2][3][4] By tracking the uptake of labeled 3-O-Methyl-D-glucose, scientists can gain insights into the function and regulation of glucose transporters (GLUTs), which are pivotal in various physiological and pathological processes, including diabetes and cancer.[5][6][7]

Beyond its role in basic research, 3-O-Methyl-D-glucose serves as a versatile synthetic intermediate in carbohydrate chemistry.[1] The selective methylation at the C3 position provides a key handle for the construction of more complex oligosaccharides and glycoconjugates, which are integral to the development of novel therapeutics, including vaccines and targeted drug delivery systems.[1]

Synthetic Strategy: A Multi-step Approach to Regioselective Methylation

The direct, regioselective methylation of the C3 hydroxyl group of D-glucose is a formidable challenge due to the presence of five hydroxyl groups with similar reactivity. Therefore, a successful synthesis necessitates a carefully planned protecting group strategy.[8][9] The overarching strategy detailed in this guide involves three key stages:

-

Protection: The hydroxyl groups at C1, C2, C5, and C6 of D-glucose are selectively protected, leaving the C3 hydroxyl group accessible for subsequent reaction. This is achieved through the formation of a diacetonide derivative, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

-

Methylation: The free C3 hydroxyl group of the protected glucose derivative is methylated using a suitable methylating agent.

-

Deprotection: The isopropylidene protecting groups are removed to yield the final product, 3-O-Methyl-D-glucopyranose.

This strategic approach ensures high regioselectivity and overall yield, making it a practical and reproducible method for laboratory-scale synthesis.

Caption: Overall synthetic workflow for 3-O-Methyl-D-glucopyranose.

Experimental Protocols

Stage 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone Glucose)

The protection of D-glucose as its diacetonide derivative is a cornerstone of this synthesis. The reaction of D-glucose with acetone in the presence of an acid catalyst, such as sulfuric acid, leads to the formation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[10] This reaction is highly regioselective due to the thermodynamic stability of the five-membered rings formed by the isopropylidene groups with the cis-diols at the C1-C2 and C5-C6 positions of the furanose form of glucose.[11]

Protocol:

-

To a suspension of D-glucose (10.0 g, 55.5 mmol) in anhydrous acetone (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid (1.0 mL) dropwise at room temperature.

-

Stir the mixture vigorously at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexane, 1:1).

-

Upon completion, neutralize the reaction by the slow addition of solid sodium bicarbonate until effervescence ceases.

-

Filter the mixture to remove the inorganic salts and wash the solid residue with acetone.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from a suitable solvent system, such as cyclohexane or a mixture of hexane and ethyl acetate, to yield pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a white crystalline solid.

| Parameter | Value | Reference |

| Starting Material | D-Glucose | [12] |

| Reagents | Acetone, Sulfuric Acid | [10] |

| Product | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | [10] |

| Typical Yield | 70-85% | [10][13] |

| Melting Point | 109-111 °C | [10] |

Stage 2: Methylation of the C3 Hydroxyl Group

With the C1, C2, C5, and C6 hydroxyl groups effectively blocked, the remaining free hydroxyl group at the C3 position can be selectively methylated. A common and effective method for this transformation is the Williamson ether synthesis, employing a strong base such as sodium hydride (NaH) to deprotonate the hydroxyl group, followed by reaction with a methylating agent like methyl iodide (MeI).

Protocol:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (5.0 g, 19.2 mmol) in anhydrous N,N-dimethylformamide (DMF) (50 mL).

-

Cool the solution to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 0.92 g, 23.0 mmol) portion-wise with careful stirring.

-

Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

-

Add methyl iodide (1.44 mL, 23.0 mmol) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of methanol (5 mL) at 0 °C to destroy any excess sodium hydride.

-

Pour the reaction mixture into ice-water (200 mL) and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-O-methyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. The product is often an oil and can be used in the next step without further purification if deemed sufficiently pure by TLC and/or NMR analysis.

Caption: Williamson ether synthesis mechanism for C3 methylation.

Stage 3: Deprotection to Yield 3-O-Methyl-D-glucopyranose

The final step in the synthesis is the removal of the two isopropylidene protecting groups to unveil the target molecule. This is typically achieved by acid-catalyzed hydrolysis.[14] The reaction conditions must be carefully controlled to ensure complete deprotection without causing unwanted side reactions. The hydrolysis will also allow the furanose ring to rearrange to the more stable pyranose form.

Protocol:

-

Dissolve the crude 3-O-methyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose from the previous step in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid, 50 mL).

-

Heat the solution at 80-90 °C for 2-4 hours. Monitor the reaction progress by TLC until the starting material is no longer detectable.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetic acid and water. Co-evaporation with toluene can aid in the removal of residual acetic acid.

-

The resulting residue can be purified by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane as the eluent) or by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and diethyl ether to afford pure 3-O-Methyl-D-glucopyranose as a white solid.

| Parameter | Value | Reference |

| Starting Material | 3-O-Methyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | - |

| Reagents | Acetic Acid, Water | [14] |

| Product | 3-O-Methyl-D-glucopyranose | [1][2] |

| Typical Overall Yield | 50-60% (from D-glucose) | - |

| Molecular Formula | C₇H₁₄O₆ | [1][4] |

| Molecular Weight | 194.18 g/mol | [1][4] |

Characterization

The identity and purity of the synthesized 3-O-Methyl-D-glucopyranose should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The presence of a methoxy group signal (a singlet around 3.4-3.6 ppm in ¹H NMR and a signal around 58-60 ppm in ¹³C NMR) and the disappearance of the isopropylidene signals are key indicators of a successful synthesis.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

-

Optical Rotation: To confirm the stereochemistry of the molecule.[4]

Conclusion

The synthesis of 3-O-Methyl-D-glucopyranose from D-glucose via the diacetone glucose intermediate is a classic yet highly effective and reliable method in carbohydrate chemistry. This guide has provided a detailed, step-by-step protocol, underpinned by the chemical principles of protecting group strategy. The successful execution of this synthesis provides researchers with a valuable tool for investigating glucose transport and a versatile building block for the synthesis of complex carbohydrates, thereby contributing to advancements in both fundamental biological understanding and pharmaceutical development.

References

-

PubChem. 3-O-methyl-D-glucose. [Link]

- Google Patents. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose.

-

ResearchGate. Synthesis of 3,4,6-Tri-O-methyl-D-glucose, -D-galactose, and -D-mannose. [Link]

- Google Patents.

-

ASM Journals. Functional Characterization of a Regiospecific Sugar-O-Methyltransferase from Nocardia. [Link]

-

The University of Chicago. 3-O-Methylglucose | Profiles RNS. [Link]

-

MP Biomedicals. 3-O-Methyl-D-Glucose. [Link]

-

Organic Syntheses. Glucoside, α-methyl-, d. [Link]

-

Canadian Science Publishing. The structures and reactions of stannylene acetals from carbohydrate-derived trans-diols. Part I. In the absence. [Link]

-

ACS Publications. Formation of 1,2-O-Isopropylidene-α-D-glucofuranose 5,6-Thionocarbonate by Rearrangement—Fragmentation of Bis(1,2-O-isopropylidene-3-O-thiocarbonyl-α-D-glucofuranose) Disulfide1a. [Link]

-

ResearchGate. (PDF) Selective hydrolysis of isopropylidene group of sugar derivatives with oxone in aqueous methanol. [Link]

-

Wiley-VCH. 1 Protecting Group Strategies in Carbohydrate Chemistry. [Link]

-

PubMed Central. Recent Advances in Site-Selective Functionalization of Carbohydrates Mediated by Organocatalysts. [Link]

-

TSI Journals. selective-hydrolysis-of-terminal-isopropylidene-ketals-an-overview.pdf. [Link]

-

ACS Publications. O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose. [Link]

-

PubMed. Regioselective formation of 6-O-acylsucroses and 6,3'-di-O-acylsucroses via the stannylene acetal method. [Link]

-

ResearchGate. Purification and Characterization of 3-O-methyl-D-glucose from the seed coat of Vigna mungo (L.) Hepper | Request PDF. [Link]

-

ResearchGate. (PDF) O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose. [Link]

-

PubMed Central. Exploring early DNA methylation alterations in type 1 diabetes: implications of glycemic control. [Link]

-

MDPI. Regioselective Synthesis of Vinylic Derivatives of Common Monosccarides Through Their Activated Stannylene Acetal Intermediates. [Link]

-

Canadian Science Publishing. 1,2:5,6-Di-O-isopropylidene-D-hexofuranoses and their 3-keto derivatives. [Link]

-

Strategies for Protecting Group Free Glycosidation. [Link]

- Google Patents. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose.

-

ChemRxiv. Studies of Catalyst-Controlled Regioselective Acetalization and Its Ap- plication to Single-Pot Synthesis of Differentially Prot. [Link]

-

PubMed. Synthesis of branched-chain sugar derivatives from 1,2;5,6-di-O-isopropylidene-alpha-D-ribo-hexofuranos-3-ulose and 1,2. [Link]

-

Synthesis of 13 C 6 -1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose. [Link]

-

The Royal Society of Chemistry. Selective demethylation of O-aryl glycosides by iridium- catalyzed hydrosilylation. [Link]

-

PubMed Central. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. [Link]

-

Chemistry LibreTexts. 20.5: Derivatives of Glucose. [Link]

-

Semantic Scholar. Effect of diabetes status and hyperglycemia on global DNA methylation and hydroxymethylation. [Link]

-

Wikipedia. Glucose. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Silylene acetals from cheap reagents: synthesis and regioselective opening. [Link]

-

ACS Publications. Molar-Scale Synthesis of 1,2:5,6-Di-O-isopropylidene-α-d-allofuranose. [Link]

-

ResearchGate. Protective Group Strategies. [Link]

-

MDPI. Deciphering DNA Methylation in Gestational Diabetes Mellitus: Epigenetic Regulation and Potential Clinical Applications. [Link]

-

ResearchGate. (PDF) Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-O-Methylglucose | C7H14O6 | CID 8973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-O-Methylglucose | Profiles RNS [profiles.uchicago.edu]

- 4. mpbio.com [mpbio.com]

- 5. Exploring early DNA methylation alterations in type 1 diabetes: implications of glycemic control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Glucose - Wikipedia [en.wikipedia.org]

- 13. Synthesis of <sup>13</sup>C<SUB>6</SUB>-1,2:5,6-Di-O-isopropylidene-α-<EM>D</EM>-glucofuranose [tws.xml-journal.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

Technical Guide: 3-O-Methylhexopyranose Structure, Synthesis, and Stereochemistry

Executive Summary

This guide provides a comprehensive technical analysis of 3-O-methylhexopyranoses , a specialized class of monosaccharides where the hydroxyl group at the C-3 position is methylated. While seemingly a minor structural modification, this methylation radically alters the molecule's biochemical behavior.

For drug development professionals and structural biologists, the 3-O-methyl group serves two critical functions:

-

Metabolic Probe: It creates non-metabolizable analogs (e.g., 3-O-methyl-D-glucose) that track transport kinetics without entering glycolysis.

-

Structural Motif: It appears in bacterial polysaccharides (e.g., Mycobacterium species), acting as a distinct epitope for immunological recognition.

Part 1: Structural Fundamentals & Stereochemical Diversity

The Core Structure

The 3-O-methylhexopyranose scaffold consists of a six-membered pyranose ring. The stereochemistry at C-2, C-3, and C-4 defines the specific sugar identity (Glucose, Galactose, Mannose), while the C-3 methoxy group (

Key Stereochemical Implications:

-

Ring Conformation: The D-isomers predominantly adopt the

chair conformation . The bulky methoxy group at C-3 generally occupies an equatorial position in glucose and galactose derivatives, minimizing 1,3-diaxial interactions. -

Hydrogen Bonding: Methylation acts as a "cap," removing the C-3 hydroxyl as a hydrogen bond donor while retaining it as an acceptor. This alters the solvation shell and binding affinity for lectins and enzymes.

The "Methyl Scan" Effect

In medicinal chemistry, a "methyl scan" involves systematically methylating hydroxyls to map binding pockets. The C-3 position is pivotal because it is often solvent-exposed in the equatorial plane (for glucose), making it a prime candidate for modification to improve lipophilicity without disrupting the overall chair architecture.

Part 2: Synthetic Pathways & Regioselectivity

Synthesizing 3-O-methylhexoses requires overcoming the challenge of regioselectivity . Since hexoses have multiple hydroxyl groups of similar reactivity, "orthogonal protection" strategies are essential.

The "Diacetone Glucose" Route (Gold Standard)

The most robust protocol for synthesizing 3-O-methyl-D-glucose (3-OMG) utilizes the inherent selectivity of acetonide protection.

Mechanism: Reacting D-glucose with acetone and a Lewis acid (e.g., Iodine or

Experimental Protocol: Synthesis of 3-O-Methyl-D-Glucose

Note: This protocol assumes standard Schlenk line techniques for air-sensitive reagents.

Phase 1: Protection (Formation of Diacetone Glucose)

-

Reagents: Anhydrous D-Glucose, Acetone (solvent/reactant),

or -

Procedure: Stir glucose in acetone with catalyst at ambient temperature for 4-5 hours. Neutralize with

. -

Validation: TLC (Hexane:EtOAc 1:1) should show a major spot (

) distinct from the baseline glucose.

Phase 2: Methylation (Williamson Ether Synthesis)

-

Setup: Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in anhydrous THF or DMF under Argon.

-

Deprotonation: Add Sodium Hydride (NaH) (1.2 eq, 60% dispersion in oil) at 0°C. Causality: Low temperature prevents side reactions; NaH irreversibly deprotonates the C-3 OH.

-

Alkylation: Add Methyl Iodide (MeI) (1.5 eq) dropwise. Allow to warm to room temperature and stir for 2-4 hours.

-

Quench: Carefully add Methanol to destroy excess NaH.

-

Workup: Extract with DCM, wash with brine, dry over

.

Phase 3: Deprotection (Hydrolysis)

-

Reagents: 50% Aqueous Trifluoroacetic acid (TFA) or dilute HCl.

-

Reaction: Stir the methylated intermediate in acid solution at room temperature for 2 hours. This cleaves the acid-labile acetonides.

-

Purification: The product rearranges from the furanose (5-ring) intermediate back to the thermodynamically stable pyranose (6-ring) form upon crystallization or equilibration in water.

Visualization of Synthetic Workflow

Figure 1: Synthetic pathway converting D-Glucose to 3-O-Methyl-D-Glucose via the furanose protection strategy.

Part 3: Analytical Characterization

Verifying the structure requires distinguishing the 3-O-methyl isomer from other potential regioisomers (2-OMe, 6-OMe). NMR spectroscopy is the definitive tool.

NMR Spectroscopy: The "Methyl Shift"

Methylation causes predictable shifts in Carbon-13 (

-

The

-Effect: The carbon directly attached to the methoxy group (C-3) shifts downfield (higher ppm) by approximately 8–10 ppm compared to the non-methylated parent. -

The

-Effect: Adjacent carbons (C-2 and C-4) often experience a slight upfield shift (shielding) due to steric compression, typically -1 to -4 ppm.

Table 1: Comparative NMR Data (

| Nucleus | Position | D-Glucose (Ref) | 3-O-Methyl-D-Glucose | Shift ( | Interpretation |

| C-3 | 76.5 ppm | 86.2 ppm | +9.7 | Direct | |

| C-2 | 74.9 ppm | 73.8 ppm | -1.1 | ||

| C-4 | 70.4 ppm | 69.8 ppm | -0.6 | ||

| -OCH | N/A | 60.5 ppm | N/A | Methyl carbon signal | |

| -OCH | N/A | 3.45 ppm (s) | N/A | Diagnostic Singlet |

Mass Spectrometry (Linkage Analysis)

For polysaccharide analysis (e.g., bacterial cell walls), Permethylation Analysis (PMA) is used.

-

The native polymer is fully methylated (all free OH groups become OMe).

-

The polymer is hydrolyzed and acetylated.[1]

-

Result: A naturally occurring 3-O-methyl residue will appear as a different derivative than a residue that was methylated during the analysis, often distinguished by using deuterated methyl iodide (

) during the lab methylation step to tag "lab-added" vs. "native" methyl groups.

Part 4: Biological Implications & Pharmacological Utility

3-OMG as a Metabolic Tracer

3-O-Methyl-D-glucose (3-OMG) is the gold standard for measuring glucose transport independent of metabolism.

-

Transport: It is recognized by GLUT transporters (facilitated diffusion) and SGLT (sodium-dependent transport).

-

Metabolic Dead-End: Crucially, it is a poor substrate for Hexokinase . It cannot be phosphorylated to Glucose-6-Phosphate effectively. Therefore, it accumulates intracellularly, equilibrating across the membrane.

-

Application: Used in CEST MRI (Chemical Exchange Saturation Transfer) to detect tumors. Tumors overexpress GLUTs, leading to rapid 3-OMG uptake, but because it isn't metabolized, it provides a clean signal of transport capacity rather than metabolic rate.

Bacterial Polysaccharides (The "Mycobacterial Signature")

Certain bacteria utilize 3-O-methylhexoses to build unique cell wall architectures that resist host degradation.

-

MMP (Methylmannose Polysaccharide): Found in Mycobacterium smegmatis and Streptomyces. It consists of a backbone of

-1,4-linked 3-O-methyl-D-mannose units.[2][3] -

Biosynthesis: Specific enzymes, such as S-adenosylmethionine (SAM)-dependent methyltransferases , target the growing mannose chain. Inhibiting these enzymes is a potential therapeutic target for anti-mycobacterial drugs.

Biological Logic Visualization

Figure 2: Differential metabolic fate of Glucose vs. 3-O-Methyl-Glucose. 3-OMG bypasses the Hexokinase "trap," making it an ideal passive transport marker.

References

-

BenchChem. (2025).[4] Synthesis of Diacetone-D-Glucose: A Comprehensive Technical Guide. Retrieved from

-

National Institutes of Health (NIH). (1990). Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues.[5][6] PubMed.[7] Retrieved from

-

Rivlin, M., et al. (2014). CEST MRI of 3-O-Methyl-D-Glucose uptake and accumulation in brain tumors.[8] Scientific Reports/NIH. Retrieved from

-

University of Wisconsin-Madison. NMR Spectroscopy: 1H NMR Chemical Shifts. Organic Chemistry Data.[4][9][10] Retrieved from

-

Brennan, P.J., et al. (1984).[3] Biosynthesis of the mycobacterial methylmannose polysaccharide.[3] Journal of Biological Chemistry. Retrieved from

-

MP Biomedicals. 3-O-Methyl-D-Glucose Product Application Notes. Retrieved from

Sources

- 1. repository.library.du.ac.bd:8080 [repository.library.du.ac.bd:8080]

- 2. Biosynthesis of mycobacterial methylmannose polysaccharides requires a unique 1-O-methyltransferase specific for 3-O-methylated mannosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the mycobacterial methylmannose polysaccharide. Identification of a 3-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Bacterial polysaccharides—A big source for prebiotics and therapeutics [frontiersin.org]

- 8. CEST MRI of 3-O-Methyl-D-Glucose uptake and accumulation in brain tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. researchgate.net [researchgate.net]

Elucidation of 3-O-Methylhexopyranose Motifs: A Spectroscopic Handbook

Executive Summary

3-O-Methylhexopyranoses (e.g., 3-O-methyl-D-glucose, 3-O-methyl-D-galactose) represent a critical class of monosaccharides found in bacterial lipopolysaccharides (LPS), plant cell wall pectins, and as synthetic probes for glucose transport.[1][2] Unlike their non-methylated counterparts, the methoxy group at C3 renders these sugars resistant to specific enzymatic phosphorylation or degradation, making them ideal non-metabolizable tracers in oncology and metabolic research.

This technical guide provides a definitive spectroscopic framework for identifying 3-O-methylhexopyranose residues. It synthesizes Nuclear Magnetic Resonance (NMR) chemical shift data with Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation logic, offering a self-validating protocol for structural confirmation.

Part 1: NMR Spectroscopy – The Methylation Signature

The "Methylation Shift" Phenomenon

The definitive identification of a 3-O-methyl sugar relies on detecting the deshielding effect of the methoxy group. In

Conversely, the adjacent carbons (

Comparative Data: D-Glucose vs. 3-O-Methyl-D-Glucose

The following table contrasts the chemical shifts of D-Glucose with 3-O-Methyl-D-Glucose (3-OMG) in D

Table 1:

| Carbon Position | D-Glucose ( | 3-O-Me-D-Glc ( | D-Glucose ( | 3-O-Me-D-Glc ( | ||

| C1 (Anomeric) | 92.7 | 92.9 | +0.2 | 96.5 | 96.8 | +0.3 |

| C2 | 72.5 | 71.8 | -0.7 | 74.9 | 74.2 | -0.7 |

| C3 (Target) | 73.8 | 83.5 | +9.7 | 76.5 | 86.1 | +9.6 |

| C4 | 70.4 | 69.8 | -0.6 | 70.4 | 69.8 | -0.6 |

| C5 | 72.1 | 72.3 | +0.2 | 76.6 | 76.9 | +0.3 |

| C6 | 61.3 | 61.5 | +0.2 | 61.5 | 61.7 | +0.2 |

| -OCH | N/A | 60.4 | N/A | N/A | 60.6 | N/A |

> Technical Insight: The presence of a signal at ~60.5 ppm (methoxy) combined with a C3 signal shifted to ~83-86 ppm is the primary diagnostic signature for 3-O-methylation.

H NMR Characteristics

-

Methoxy Signal: A sharp singlet (3H) appears in the region of 3.45 – 3.60 ppm .

-

Anomeric Protons: The H1 signals remain relatively unperturbed, appearing as doublets at ~5.2 ppm (

Hz for -

H3 Resonance: The proton attached to C3 shifts upfield slightly due to the electron-donating nature of the methyl ether, often overlapping with the bulk ring protons (3.2–3.8 ppm).

Part 2: Mass Spectrometry – Fragmentation Logic

Derivatization Strategy: Acetylated Alditols

Native sugars are non-volatile and thermally unstable. For GC-MS analysis, 3-O-methylhexopyranose must be converted into a volatile derivative. The Acetylated Alditol method is preferred over TMS ethers for linkage analysis because it produces simpler, more robust fragmentation patterns.

Reaction Workflow:

-

Reduction: Carbonyl (C1) reduced to alcohol using NaBD

(introduces a deuterium tag at C1 for symmetry breaking) or NaBH -

Acetylation: Free hydroxyl groups are acetylated using Acetic Anhydride/Pyridine. The naturally occurring 3-O-methyl group remains intact.

Fragmentation Pattern (EI-MS)

Electron Impact (EI) ionization causes cleavage primarily between carbon atoms bearing oxygenated substituents. The mass spectrum of 1,2,4,5,6-penta-O-acetyl-3-O-methyl-hexitol is defined by the unique stability of the methoxy-bearing fragments.

Key Diagnostic Ions (m/z):

-

Primary Cleavage (C2-C3):

-

Top fragment (C1-C2): m/z 145 (AcOCH

-CHOAc

-

-

Primary Cleavage (C3-C4):

-

Top fragment (C1-C3): m/z 189 (AcOCH

-CHOAc-CHOMe -

Bottom fragment (C4-C6): m/z 217 (AcOCH-CHOAc-CH

OAc

-

Table 2: Diagnostic Ion Interpretation

| m/z Value | Fragment Origin | Structural Implication |

| 45 | -CH | General methoxy marker (low specificity). |

| 145 | C1–C2 | Indicates terminal acetylation (no methyl on C1/C2). |

| 189 | C1–C2–C3 | Critical Diagnostic: Includes the 3-OMe group. Confirms methylation is in the top half. |

| 217 | C4–C5–C6 | Critical Diagnostic: Fully acetylated tail. Confirms NO methylation on C4, C5, or C6. |

> Interpretation Rule: The presence of m/z 189 and m/z 217 confirms the methyl group is at C3. If the methyl were at C2, you would see m/z 117 (C1) and m/z 261 (C3-C6).

Part 3: Experimental Protocols

Protocol A: Extraction and Purification

For isolation from biological matrices (e.g., plant tissue or bacterial culture).

-

Lyophilization: Freeze-dry the biological sample to remove water (interferes with derivatization).

-

Extraction: Sonication in 80% Ethanol (3 x 10 mL) at 60°C. 3-O-methyl sugars are neutral monosaccharides and are soluble in aqueous ethanol.

-

Clarification: Centrifuge at 4,000 x g for 15 min. Collect supernatant.

-

Desalting: Pass through a mixed-bed ion exchange resin (Dowex 50W H+ / Dowex 1x8 OH-) to remove charged species (amino acids, salts). Evaporate to dryness.

Protocol B: Acetylated Alditol Derivatization (For GC-MS)

Self-Validating Step: Include myo-inositol as an internal standard.

-

Reduction: Dissolve 1 mg of dry sample in 0.5 mL 1M NH

OH containing 10 mg/mL NaBH -

Quenching: Add Glacial Acetic Acid dropwise until effervescence ceases (destroys excess borohydride).

-

Evaporation: Dry under N

stream with addition of 1 mL Methanol (x3) to remove borate complexes as volatile trimethyl borate. -

Acetylation: Add 0.5 mL Acetic Anhydride and 0.5 mL Pyridine. Heat at 100°C for 30 minutes.

-

Extraction: Cool. Add 1 mL CH

Cl -

Analysis: Inject 1 µL into GC-MS (DB-5ms column or equivalent).

Part 4: Logical Workflows & Visualization

Structural Elucidation Logic

The following diagram illustrates the decision process for confirming the 3-O-Methylhexopyranose structure using combined NMR and MS data.

Figure 1: Decision tree for the spectroscopic confirmation of 3-O-Methylhexopyranose residues.

Derivatization Reaction Pathway

This flow details the chemical transformation from the native hemiacetal to the linear alditol acetate analyzed in GC-MS.

Figure 2: Reaction pathway for the conversion of 3-O-Methylhexose to its alditol acetate derivative.

References

-

Bociek, S. M., & Sheldrick, B. (2018). 3-O-Methyl-D-glucose mutarotation and proton exchange rates assessed by 13C, 1H NMR. National Institutes of Health (NIH).

-

Stenutz, R. (2010). Mass Spectrometry of Partially Methylated Alditol Acetates: A Practical Guide. Stenutz Carbohydrate Analysis.

-

Kaufmann, S., et al. (2021).[2] Feasibility of deuterium magnetic resonance spectroscopy of 3-O-Methylglucose at 7 Tesla. PLOS ONE.

- Agrawal, P. K. (1992). NMR Spectroscopy in the Structural Elucidation of Oligosaccharides and Glycosides. Phytochemistry. (Standard Reference Text).

-

Restek Corporation. (2022). Derivatization of sugars for GC-MS: Analytical challenges and methods. Restek Technical Guides.

Sources

preliminary investigation of 3-O-Methylhexopyranose functions

Executive Summary

The 3-O-methylhexopyranoses—specifically 3-O-methyl-D-glucose (3-OMG) and 3-O-methyl-D-mannose (3-O-MeMan) —occupy a unique dual niche in biochemical research. They serve simultaneously as inert metabolic probes for quantifying transport kinetics and as bioactive structural targets in pathogenic glycobiology.

This guide provides a structured framework for investigating these molecules. Unlike generic sugar protocols, this document focuses on the causality of their chemical modifications: the methylation at the C3 position renders 3-OMG non-phosphorylatable by hexokinase, creating an ideal tool for isolating transport flux from metabolic consumption. Conversely, in Mycobacteria, this same modification in 3-O-MeMan regulates fatty acid metabolism, offering a novel drug target.

Part 1: The Metabolic Probe (3-O-Methylglucose)[1]

Mechanistic Basis

To investigate glucose transport independently of metabolism, researchers must decouple uptake (transport across the membrane) from utilization (phosphorylation by hexokinase).

-

Native Glucose: Transported by GLUTs

Phosphorylated by Hexokinase -

2-Deoxyglucose (2-DG): Transported

Phosphorylated -

3-O-Methylglucose (3-OMG): Transported

Not Phosphorylated

Critical Insight: Because 3-OMG is not trapped, it can exit the cell as easily as it enters. Therefore, uptake assays must be performed under "Zero-Trans" conditions (initial rate) and stopped rapidly to prevent efflux.

Comparative Kinetics

| Feature | D-Glucose | 2-Deoxy-D-Glucose (2-DG) | 3-O-Methyl-D-Glucose (3-OMG) |

| Transport Affinity (Km) | High (~1-5 mM) | High | Lower than Glucose |

| Hexokinase Activity | High | High (Trapped as 2-DG-6P) | Negligible / None |

| Intracellular Fate | Metabolized | Accumulates | Equilibrates (In = Out) |

| Primary Utility | Metabolic Fuel | Metabolic Rate / Uptake | Transport Kinetics (GLUTs) |

Visualization: Cellular Fate of Hexoses

Figure 1: Differential processing of hexoses. Note that 3-OMG remains unmodified, allowing it to diffuse back out via GLUT transporters, necessitating rapid stop protocols.

Part 2: Protocol – 3-OMG Transport Assay

Objective: Determine the initial rate of glucose transport in mammalian cells (e.g., adipocytes, myocytes).

Reagents & Preparation

-

Tracer: [3H]-3-O-Methylglucose (Specific Activity: ~1-5 mCi/mmol).

-

Cold Carrier: Unlabeled 3-O-Methylglucose (100 mM stock).

-

Stop Solution: Ice-cold PBS containing 10 µM Cytochalasin B or Phloretin .

-

Expert Note: Simple ice-cold PBS is often cited, but adding a transport inhibitor (Cytochalasin B) significantly reduces error by chemically locking the GLUT transporters during the wash steps.

-

Step-by-Step Workflow

-

Starvation: Serum-starve cells for 2–4 hours in Krebs-Ringer Phosphate HEPES (KRPH) buffer to deplete intracellular glucose pools.

-

Equilibration: Incubate cells at 37°C. Add insulin or test compounds 30 mins prior to assay.

-

Pulse (The Critical Step):

-

Add the Isotope Mix ([3H]-3-OMG + Cold 3-OMG) to cells.

-

Timing: Incubate for exactly 1 to 5 minutes .

-

Logic: Because 3-OMG equilibrates, linearity is lost rapidly. Do not exceed 5 minutes.

-

-

Termination:

-

Rapidly aspirate the uptake medium.

-

Immediately flood wells with Ice-Cold Stop Solution .

-

Wash 3x with Stop Solution (keep plate on ice).

-

-

Lysis & Counting:

-

Lyse cells with 0.1 N NaOH or 1% SDS.

-

Transfer lysate to scintillation vials and count (CPM).[2]

-

-

Normalization: Normalize data to total protein content (BCA Assay).

Part 3: The Structural Target (3-O-Methylmannose)

While 3-OMG is a tool, 3-O-Methylmannose (3-O-MeMan) is a biological target, specifically within the Mycobacterium genus (e.g., M. tuberculosis, M. smegmatis). It is the building block of Methylmannose Polysaccharides (MMPs) .

Biological Function: Fatty Acid Regulation

MMPs are intracellular polymethylated polysaccharides.[3] Their primary function is to complex with long-chain fatty acyl-CoA precursors.

-

Mechanism: The methyl groups create a hydrophobic pocket that sequesters fatty acids, regulating their availability for cell wall biosynthesis (mycolic acids).

-

Pathogenic Relevance: Disruption of MMP biosynthesis (specifically the methyltransferase MeT1 ) destabilizes the cell envelope, making the bacterium susceptible to stress.

Visualization: Mycobacterial MMP Pathway

Figure 2: The regulatory role of 3-O-Methylmannose Polysaccharides (MMP) in mycobacterial lipid metabolism.

Part 4: Analytical Identification

To confirm the presence of 3-O-methylhexopyranoses in a biological sample (e.g., confirming a successful synthesis or isolating from bacterial extract), Gas Chromatography-Mass Spectrometry (GC-MS) of Alditol Acetates is the gold standard.

Protocol Summary:

-

Hydrolysis: 2M Trifluoroacetic acid (TFA), 120°C, 2 hours.

-

Reduction: NaBD4 (Sodium Borodeuteride) in DMSO. Using Deuterium allows differentiation of the aldehyde end.

-

Acetylation: Acetic anhydride + Pyridine.

-

Detection:

-

3-O-Me-Glucose: Characteristic fragmentation showing cleavage around the methylated C3.

-

3-O-Me-Mannose: Distinct retention time from glucose analog.

-

References

-

Jay, T. M., et al. (1990).[4] "Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues." Journal of Neurochemistry. Link

-

Gifford Bioscience. (2023). "Cellular Uptake and Release Assays Protocol." Gifford Bioscience Technical Resources. Link

-

Couto, N. A., et al. (2019).[3] "Biosynthesis of mycobacterial methylmannose polysaccharides requires a unique 1-O-methyltransferase specific for 3-O-methylated mannosides." Proceedings of the National Academy of Sciences (PNAS). Link

-

Revvity. (2023). "Glucose Uptake Assays: Radiometric 2-DG vs 3-OMG." Revvity Knowledge Base. Link

-

Hall, R. L., et al. (1977). "3-O-methyl sugars as constituents of glycoproteins.[5] Identification of 3-O-methylgalactose and 3-O-methylmannose in pulmonate gastropod haemocyanins."[5][6][7] Biochemical Journal. Link

Sources

- 1. revvity.co.jp [revvity.co.jp]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Biosynthesis of mycobacterial methylmannose polysaccharides requires a unique 1-O-methyltransferase specific for 3-O-methylated mannosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-O-Methyl sugars as constituents of glycoproteins. Identification of 3-O-methylgalactose and 3-O-methylmannose in pulmonate gastropod haemocyanins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-O-methyl sugars as constituents of glycoproteins. Identification of 3-O-methylgalactose and 3-O-methylmannose in pulmonate gastropod haemocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-O-methyl sugars as constituents of glycoproteins. Identification of 3-O-methylgalactose and 3-O-methylmannose in pulmonate gastropod haemocyanins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Structural Elucidation of 3-O-Methylhexopyranose via 1H and 13C NMR

Abstract & Scope

This guide details the assignment strategy for 3-O-methylhexopyranose (specifically 3-O-Methyl-D-glucose, 3OMG), a non-metabolizable glucose analog critical in metabolic flux studies and oncology research (CEST MRI). Unlike simple organic molecules, reducing sugars exist as a dynamic equilibrium of anomers (

Sample Preparation & Experimental Conditions

Objective: To generate high-resolution spectra with stable anomeric ratios.

Solvent Selection and Reference

-

Solvent: Deuterium Oxide (

, 99.96% D) is the standard. DMSO- -

Internal Standard: Sodium trimethylsilylpropanesulfonate (DSS) or Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TSP) at 0.00 ppm. Avoid TMS , which is insoluble in water.

Mutarotation Equilibrium (Critical Step)

Freshly dissolved crystalline sugar will predominantly exist as a single anomer (usually

-

Protocol: Dissolve 10–20 mg of sample in 600

L -

Incubation: Allow the sample to stand at room temperature for 4–6 hours prior to acquisition. This ensures the

: -

Why? Acquiring data before equilibrium leads to integrating peaks that are changing intensity during the scan, causing artifacts and quantification errors.

Assignment Logic & Mechanism

The Anomeric "Gatekeepers" (H1)

The anomeric proton (H1) is the starting point for all carbohydrate assignments due to its distinct downfield shift (4.5 – 5.5 ppm) and coupling constant (

-

-Anomer: Resonates downfield (~5.22 ppm). Exhibits a small coupling constant (

-

-Anomer: Resonates upfield (~4.65 ppm). Exhibits a large coupling constant (

The Methyl "Handle"

The 3-O-methyl group provides a sharp, intense singlet (or doublet if long-range coupling exists) that serves as the primary "hook" for establishing regiochemistry.

-

1H Shift: ~3.45 – 3.55 ppm (often overlapping with ring protons).

-

13C Shift: ~60.0 ppm (distinct from ring carbons).

The "Alpha-Effect" (13C Validation)

Methylation of a hydroxyl group causes a significant downfield shift (~8–10 ppm) of the carbon directly attached to the oxygen (the ipso carbon, C3) compared to the non-methylated parent sugar [2].

Experimental Workflow (Diagram)

The following flowchart illustrates the decision matrix for assigning the structure, moving from 1D screening to 2D confirmation.

Figure 1: Step-by-step NMR assignment workflow for 3-O-methylhexopyranose.

Detailed Protocol: The "Golden Key" HMBC Experiment

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the only self-validating method to prove the methyl group is at position 3 and not 2, 4, or 6.

The Logic of Connectivity

We utilize the 3-bond coupling (

-

Find the Methyl Protons (

) in 1H NMR. -

Find the C3 Carbon in 13C NMR (via HSQC from H3).

-

HMBC Condition: The

must show a cross-peak to C3 . -

Reciprocal: The Ring Proton H3 must show a cross-peak to the Methyl Carbon .

HMBC Connectivity Diagram

Figure 2: HMBC connectivity network establishing the 3-O-methylation site.

Reference Data: 3-O-Methyl-D-Glucopyranose[1]

The following table summarizes the chemical shifts for 3-O-Methyl-D-glucose in

| Position | Nucleus | Multiplicity / | Note | ||

| 1 (Anomeric) | 1H | 5.22 | 4.65 | d, 3.8 ( | Diagnostic |

| 13C | 92.8 | 96.7 | |||

| 2 | 1H | 3.58 | 3.26 | dd | |

| 13C | 71.8 | 74.4 | |||

| 3 (Ipso) | 1H | 3.68 | 3.50 | Ring H3 | |

| 13C | 82.5 | 84.9 | Shifted +10ppm vs Glucose | ||

| 4 | 1H | 3.52 | 3.52 | ||

| 13C | 70.3 | 70.3 | |||

| 5 | 1H | 3.82 | 3.45 | ||

| 13C | 72.1 | 76.6 | |||

| 6 | 1H | 3.84, 3.75 | 3.90, 3.72 | Methylene | |

| 13C | 61.4 | 61.6 | |||

| O-Methyl | 1H | 3.47 | 3.47 | s | Strong Singlet |

| 13C | 60.2 | 60.2 |

Data synthesized from standard carbohydrate databases and literature [3, 4].

Troubleshooting & Tips

-

Water Suppression: The HDO signal (~4.79 ppm) often obscures the

-anomeric proton or ring protons. Use excitation sculpting or presaturation pulse sequences. If H1 is obscured, rely on the C1 signal in HSQC. -

Spectral Overlap: The region 3.4–3.9 ppm is crowded ("the bulk"). If H3 and the Methyl-H overlap, the HMBC cross-peak will be close to the diagonal.

-

Solution: Use a 1D-TOCSY selecting H1. This will "light up" the whole spin system (H1-H2-H3-H4-H5) without showing the methyl singlet, allowing you to identify the exact position of H3.

-

-

Anomeric Ratio: If the ratio is not ~40:60 (

:

References

-

Cohen, Y., et al. (2018). "3-O-Methyl-D-glucose mutarotation and proton exchange rates assessed by 13C, 1H NMR." NMR in Biomedicine.

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard text on shift effects).

-

Human Metabolome Database (HMDB). "Metabocard for 3-O-Methyl-D-glucose (HMDB0000188)."

-

National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)."

Application Note: Precision Enzymatic Synthesis of 3-O-Methylhexopyranose Scaffolds

Executive Summary & Strategic Rationale

The regioselective methylation of hexopyranoses is a critical bottleneck in the synthesis of bioactive glycosides, particularly for antibiotic development (e.g., macrolides like tylosin and mycinamicin) and metabolic probes (e.g., 3-O-methyl-D-glucose). Traditional chemical synthesis requires exhaustive protection/deprotection steps to target the O-3 position specifically.

This application note details a biocatalytic cascade for the synthesis of 3-O-Methylhexopyranoses (specifically targeting the nucleotide-activated intermediates, such as dTDP-3-O-methyl-D-glucose, or macrolide-bound sugars). By coupling a specific Sugar O-Methyltransferase (SomT) —such as the MycF/TylF family —with a robust S-Adenosylmethionine (SAM) Regeneration System , we eliminate the stoichiometric requirement for the expensive SAM cofactor and prevent product inhibition by S-Adenosylhomocysteine (SAH).

Key Advantages:

-

Regioselectivity: 100% specificity for the O-3 hydroxyl group, eliminating isomeric byproducts.

-

Cost-Efficiency: In situ regeneration reduces SAM costs by >95%.

-

Scalability: The "One-Pot" system is amenable to milligram-to-gram scale synthesis.

Mechanistic Principles

The Catalyst: MycF/TylF Family Methyltransferases

The core of this protocol relies on the MycF/TylF family of S-adenosylmethionine-dependent methyltransferases. Unlike promiscuous chemical methylating agents, these enzymes utilize a Rossmann-like fold to position the SAM cofactor and the sugar substrate in a precise geometry.

-

MycF: Specifically methylates the 3-OH position of the sugar moiety (e.g., in the mycinamicin pathway).[1]

-

TylF: Typically acts as a macrocin O-methyltransferase but shares structural homology allowing for engineering toward specific hexose targets.

The Thermodynamic Driver: SAM Regeneration

SAM-dependent methylation produces S-Adenosylhomocysteine (SAH) as a byproduct. SAH is a potent competitive inhibitor of methyltransferases (

-

Methionine Adenosyltransferase (MAT): Converts L-Methionine + ATP

SAM + PPi + Pi.[3] -

MTAN (5'-Methylthioadenosine/S-adenosylhomocysteine nucleosidase): Irreversibly hydrolyzes SAH

S-Ribosylhomocysteine (SRH) + Adenine.

This removal of SAH is the critical "self-validating" step that ensures linear reaction kinetics.

Visualizing the Biocatalytic Cascade

The following diagram illustrates the coupled workflow. The Blue cycle represents the regeneration of the methyl donor, while the Red path represents the product synthesis.

Figure 1: The SAM-dependent methylation cascade coupled with SAH detoxification (MTAN) and SAM synthesis (MAT).

Experimental Protocol

Reagents & Equipment

| Component | Specification | Purpose |

| Enzyme 1 | Recombinant MycF (or TylF variant) | 3-O-Methyltransferase target enzyme. |

| Enzyme 2 | E. coli MAT (MetK) | Generates SAM from Met + ATP. |

| Enzyme 3 | E. coli MTAN (Pfs) | Hydrolyzes SAH to prevent inhibition. |

| Substrate | dTDP-D-Glucose or UDP-D-Glucose | The acceptor hexose scaffold. |

| Cofactors | L-Methionine, ATP, MgCl₂ | Methyl donor precursors. |

| Buffer | 50 mM Tris-HCl, pH 7.5 | Reaction medium. |

| Analysis | HPLC (C18 or HILIC column) | Quantitative verification. |

Step-by-Step Workflow (One-Pot Synthesis)

Step 1: Enzyme Pre-Activation (15 min) To ensure steady-state SAM production before introducing the valuable sugar substrate.

-

In a 1.5 mL tube, combine:

-

Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM KCl.

-

Cofactors: 10 mM ATP, 15 mM L-Methionine.

-

Enzymes: MAT (5 µM), MTAN (2 µM).

-

-

Incubate at 30°C for 15 minutes. Note: This builds an initial pool of SAM.

Step 2: Methylation Reaction Initiation

-

Add the Acceptor Substrate (e.g., dTDP-Glucose) to a final concentration of 1-5 mM.

-

Add the Target Methyltransferase (MycF/SomT) to a final concentration of 5-10 µM.

-

Total reaction volume: adjust to 200 µL (analytical) or scale to 10 mL (preparative).

-

Incubate at 25°C - 30°C with gentle shaking (300 rpm).

Step 3: Monitoring & Termination

-

Timepoints: Take 20 µL aliquots at 0, 1, 4, and 16 hours.

-

Quenching: Mix aliquot 1:1 with cold Methanol or Acetonitrile to precipitate proteins.

-

Clarification: Centrifuge at 14,000 x g for 10 mins. Collect supernatant for HPLC/MS.

Hydrolysis (Optional)

If the free sugar (3-O-Methyl-D-Glucose) is the desired end-product rather than the NDP-sugar:

-

Heat the reaction mixture to 95°C for 10 mins (thermal hydrolysis of the NDP-sugar bond) OR treat with alkaline phosphatase/phosphodiesterase.

-

Purify the neutral sugar via solid-phase extraction (SPE) on a graphitized carbon column.

Analytical Validation & Quality Control

Trustworthiness in this protocol relies on verifying the regiochemistry . Mass spectrometry (MS) confirms the mass shift (+14 Da), but NMR is required to prove the O-3 position.

HPLC-MS Method

-

Column: Amide-HILIC (e.g., Waters XBridge Amide), 3.5 µm.

-

Mobile Phase: A: 10 mM Ammonium Acetate (pH 9); B: Acetonitrile.

-

Gradient: 85% B to 50% B over 15 mins.

-

Detection: ESI-MS (Negative Mode for NDP-sugars).

-

Criteria: Look for parent ion [M-H]⁻ shift from 563 (dTDP-Glc) to 577 (dTDP-3-Me-Glc).

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (<10%) | SAH Inhibition | Increase MTAN concentration; ensure MAT is active. |

| No Product | Enzyme Incompatibility | Verify MycF/TylF substrate specificity; some require macrolide aglycones, not just NDP-sugars. Use engineered variants (e.g., TylF-V54A).[4] |

| Precipitate in Tube | Mg-Phosphate | High ATP/Mg concentrations can precipitate. Lower concentrations or add EDTA (carefully, as enzymes need Mg). |

References

-

Structural Basis of Substrate Specificity and Regiochemistry in the MycF/TylF Family of Sugar O-Methyltransferases. Source: ACS Chemical Biology (2015). URL:[Link]

-

Enzymatic Synthesis of S-Adenosylmethionine Using Immobilized Methionine Adenosyltransferase Variants. Source: Molecules (MDPI) (2018). URL:[Link]

-

Discovery of a highly efficient TylF methyltransferase via random mutagenesis for improving tylosin production. Source: Synthetic and Systems Biotechnology (2023).[5] URL:[Link]

-

Construction of a simple S-Adenosylmethionine Regeneration System for Preparative Enzyme Catalyzed Methylation. Source: ZHAW (Seebeck Group). URL:[Link]

-

Functional Characterization of a Regiospecific Sugar-O-Methyltransferase from Nocardia. Source: Acta Pharmaceutica Sinica B (2021).[3] URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enzymatic synthesis of S-adenosyl-L-methionine on the preparative scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of Enzymatic Synthesis of D-Glucose-Based Surfactants Using Supported Aspergillus niger Lipase as Biocatalyst [mdpi.com]

Precision Profiling of 3-O-Methylated Carbohydrates: From Derivatization to Spectral Deconvolution

Executive Summary & Strategic Context

3-O-methylated sugars (e.g., 3-O-methylglucose, 3-O-methylgalactose) serve as critical biomarkers in nematology (e.g., C. elegans metabolic tracking), plant cell wall architecture (pectin analysis), and bacterial lipopolysaccharide profiling.[1] However, their identification presents a unique stereochemical challenge: symmetry .

In standard Gas Chromatography-Mass Spectrometry (GC-MS) workflows, the alditol acetate derivatives of 3-O-methylgalactose and 4-O-methylgalactose are enantiomeric pairs with identical retention times and mass spectra on achiral phases.[1] This guide details the Deuterium-Labeling Symmetry Break protocol, a self-validating method to resolve these isomers, alongside orthogonal LC-MS/MS and NMR techniques.

Decision Matrix: Selecting the Right Workflow

Figure 1: Operational workflow for 3-O-methyl sugar identification.[1][2][3] The "Critical Decision" at the reduction step determines the ability to distinguish positional isomers.

Protocol A: GC-MS with Deuterium Labeling (The Gold Standard)

Objective: Unambiguous identification of 3-O-methyl sugars by breaking molecular symmetry during the alditol acetate synthesis.

The Mechanism of Symmetry Breaking

Standard reduction with NaBH₄ converts the aldehyde (C1) to a primary alcohol. For galactose derivatives, this creates a symmetric molecule where C1 and C6 are chemically equivalent, making 3-O-methyl and 4-O-methyl isomers indistinguishable.[1][2]

-

Solution: Reducing with NaBD₄ introduces a deuterium at C1.

-

Result: C1 becomes CHD-OAc (Mass 74) while C6 remains CH₂-OAc (Mass 73). The molecule is no longer symmetric, and the mass spectrum shifts predictably.

Step-by-Step Methodology

Reagents

-

Hydrolysis: 2M Trifluoroacetic acid (TFA).

-

Reduction: Sodium Borodeuteride (NaBD₄) (98%+ D), 1M Ammonia.[1]

-

Acetylation: Acetic Anhydride, Pyridine.[1]

Workflow

-

Hydrolysis:

-

Dissolve 0.5 mg sample in 500 µL 2M TFA.

-

Heat at 121°C for 90 mins.

-

Evaporate to dryness under N₂ stream (add isopropanol to remove residual acid).

-

-

Deuterium Reduction (The Critical Step):

-

Redissolve residue in 200 µL 1M NH₄OH.

-

Add 200 µL of 10 mg/mL NaBD₄ in 1M NH₄OH.

-

Incubate at Room Temp for 2 hours.

-

Note: This tags C1 with a Deuterium atom.

-

Quench with glacial acetic acid until bubbling stops. Evaporate to dryness with methanol (3x) to remove borate complexes.

-

-

Peracetylation:

-

Add 100 µL Pyridine and 100 µL Acetic Anhydride.

-

Heat at 100°C for 30 mins.

-

Extract with Chloroform/Water. Inject the Chloroform layer into GC-MS.

-

Data Interpretation: The "Shift" Rule

When analyzing the mass spectrum of a 3-O-methyl hexitol acetate (Deuterated at C1), look for these diagnostic cleavages:

| Fragment Type | Cleavage Site | Standard Mass (NaBH4) | Deuterated Mass (NaBD4) | Diagnostic Logic |

| Top Fragment | C1-C2 | m/z 145 | m/z 146 | Includes C1 (Deuterated) |

| Top Fragment | C2-C3 | m/z 189 | m/z 190 | Includes C1 (D) + C3 (OMe) |

| Base Peak | C3-C4 | m/z 129 | m/z 129 | No C1 involved |

Validation Check: If you observe m/z 190, you have confirmed the 3-O-methyl position relative to the deuterated C1. If you observe m/z 189, the methyl is likely at C4 (or the molecule was not deuterated).

Protocol B: LC-MS/MS (HILIC Separation)

Objective: Analysis of free 3-O-methyl sugars (e.g., metabolic tracers) without derivatization.[1]

Chromatographic Strategy

Reverse-phase (C18) columns cannot retain these polar sugars.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is required.

-

Column Selection: Zwitterionic (Z-HILIC) or Amide-functionalized columns are superior for separating methylated isomers.[1]

-

Mobile Phase:

-

A: 20 mM Ammonium Acetate in Water (pH 9.0).

-

B: Acetonitrile.

-

Gradient: 90% B to 60% B over 20 mins.

-

MS/MS Transitions (MRM)

For 3-O-Methylglucose (Precursor [M-H]⁻ m/z 193.07):

-

Quantifier: 193.0 → 103.0 (Cross-ring cleavage).

-

Qualifier: 193.0 → 71.0 (Fragmentation of the methoxy tail).

-

Note: 3-O-methylglucose elutes earlier than endogenous glucose on Amide HILIC columns due to the loss of a hydrogen bond donor at C3.

Protocol C: NMR Spectroscopy (Structural Anchor)

Objective: Absolute structural confirmation when sample quantity permits (>1 mg).[1]

NMR provides the only non-destructive proof of methylation site.

-

1H NMR (D₂O):

-

Look for the sharp singlet of the methoxy group (-OCH₃) at δ 3.40–3.65 ppm .

-

The anomeric proton (H1) doublet will split due to α/β equilibrium (approx 5.2 ppm for α, 4.6 ppm for β).

-

-

13C NMR:

-

Diagnostic Shift: The carbon carrying the methoxy group (C3) will show a significant downfield shift (~10 ppm) compared to the native sugar.

-

Expected C3 Shift: ~83-85 ppm (vs ~73 ppm in native glucose).[1]

-

Visualization of Fragmentation Logic

Figure 2: Fragmentation logic for a NaBD4-reduced 3-O-methyl sugar. Note the m/z 190 diagnostic ion which distinguishes it from non-deuterated or differently substituted isomers.

Comparative Data Summary

| Feature | GC-MS (Alditol Acetates) | LC-MS/MS (HILIC) | NMR (1H/13C) |

| Sensitivity | High (Picomole range) | Very High (Femtomole range) | Low (Micromole range) |

| Isomer Resolution | Excellent (with NaBD4) | Good (Column dependent) | Definitive |

| Sample Prep | High (Hydrolysis + Deriv.)[1] | Low (Dilute & Shoot) | Minimal (D2O dissolve) |

| Primary Use | Linkage & Composition | Metabolic Tracing | Structural Proof |

References

-

Ciucanu, I. & Kerek, F. (1984).[1] A simple and rapid method for the permethylation of carbohydrates. Carbohydrate Research, 131(2), 209-217.[1] Link[1]

-

Vetter, W. et al. (2020). Validation of a Rapid GC-MS Procedure for Quantitative Distinction between 3-O-Methyl- and 4-O-Methyl-Hexoses. Separations, 7(3),[1][4] 42. Link[1]

-

Koley, S. et al. (2022). An efficient LC-MS method for isomer separation and detection of sugars. Journal of Experimental Botany, 73(10). Link[1]

-

PubChem. (2024). 3-O-Methylglucose Compound Summary. Link[1]

Sources

Application Note: High-Resolution Quantification of 3-O-Methylhexopyranose in Complex Biological Matrices

Abstract & Strategic Overview

The quantification of 3-O-Methylhexopyranose species—specifically 3-O-methyl-D-glucose (3-OMG) —is a critical assay in metabolic disease research and drug development. Unlike native glucose, 3-OMG is transported into cells via GLUT transporters but is not metabolized by hexokinase. This unique property makes it the "gold standard" non-metabolizable tracer for assessing glucose uptake rates in vivo and in vitro.

However, accurate quantification in complex mixtures (plasma, tissue homogenates, fermentation broths) is plagued by two challenges:

-

Isobaric Interference: Distinguishing 3-OMG from other methylated hexose isomers (e.g., 4-O-methylgalactose).

-

Matrix Suppression: The high polarity of sugars leads to ion suppression in Electrospray Ionization (ESI).

This guide presents two validated protocols: a high-throughput HILIC-MS/MS method for pharmacokinetic (PK) studies and a high-specificity GC-MS method for metabolic flux analysis.

Decision Matrix: Selecting the Right Workflow

Before beginning, researchers must classify their sample type to select the appropriate extraction and detection strategy.

Figure 1: Decision tree for selecting the analytical workflow based on sample origin and data requirements.

Sample Preparation Protocols

Internal Standard Spiking (Critical)

Sugars are notorious for variable ionization efficiency. You must use an internal standard (IS) introduced at the very first step.

-

Recommended IS: 3-O-Methyl-D-glucose-1-13C or 3-O-Methyl-D-glucose-d3.

-

Alternative IS: 2-Deoxy-D-glucose (only if 2-DG is not an analyte of interest).

Protocol: Protein Precipitation (Plasma/Media)

-

Aliquot 50 µL of sample into a 1.5 mL tube.

-

Add 10 µL of Internal Standard solution (10 µg/mL in water).

-

Add 200 µL of ice-cold Extraction Solvent (Acetonitrile:Methanol 75:25 v/v).

-

Vortex vigorously for 30 seconds.

-

Incubate at -20°C for 20 minutes to complete precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to a fresh vial.

-

For LC-MS: Inject directly or dilute 1:1 with water.

-

For GC-MS: Evaporate to dryness under nitrogen stream.

-

Method A: HILIC-MS/MS (High Throughput)

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain polar sugars without derivatization. It is the preferred method for drug development and PK studies due to speed.

Chromatographic Conditions

-

Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

-

Why? Amide columns provide superior retention for methylated sugars compared to standard silica HILIC phases and operate well at high pH, which enhances ionization of sugars [1].

-

-

Mobile Phase A: 95:5 Water:Acetonitrile + 10 mM Ammonium Acetate (pH 9.0).

-

Mobile Phase B: 100% Acetonitrile + 10 mM Ammonium Acetate (pH 9.0).

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1 min: 95% B (Isocratic hold)

-

1-6 min: 95% -> 60% B (Linear ramp)

-

6-8 min: 60% B (Wash)

-

8.1 min: 95% B (Re-equilibration)

-

Mass Spectrometry Parameters (ESI Negative)

3-O-Methylglucose (

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| 3-O-Methylglucose | 193.1 | 101.0 | 18 | Quantifier |

| 3-O-Methylglucose | 193.1 | 71.0 | 22 | Qualifier |

| IS (13C-3-OMG) | 194.1 | 102.0 | 18 | Internal Std |

Note: If sensitivity in negative mode is low on your instrument, consider post-column addition of chloroform to drive

Method B: GC-MS (High Specificity)